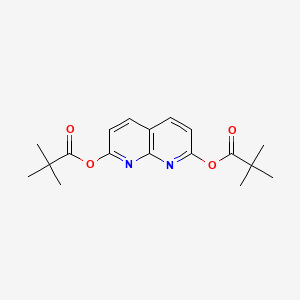

1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)

Description

1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is a derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 6. The compound features esterified 2,2-dimethylpropanoate (pivalate) groups at the 2- and 7-positions of the naphthyridine core. This structural modification enhances its lipophilicity and stability compared to carboxylic acid derivatives like 3,3′-(1,8-naphthyridine-2,7-diyl)dibenzoic acid (H2L2), which is synthesized via Pd-catalyzed coupling and hydrolysis .

1,8-Naphthyridine derivatives are pharmacologically significant, exhibiting antihypertensive, antiarrhythmic, and immunostimulant properties . The pivalate ester groups in this compound may act as prodrug motifs, improving bioavailability through metabolic hydrolysis to active carboxylic acid forms. Additionally, such esters are critical in materials science, particularly in porous coordination polymers for gas adsorption applications .

Properties

CAS No. |

1242338-83-5 |

|---|---|

Molecular Formula |

C18H22N2O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3 |

InChI Key |

GMCMEFHKBBLRAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .

Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The naphthyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in dioxane.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and molecular properties of analogous compounds:

Key Research Findings

- Pharmacological Activity: 1,8-Naphthyridine derivatives with amino groups (e.g., 7-amino-4-methyl analogs) show potent antimicrobial activity, while pivalate esters may require hydrolysis to exert similar effects .

- Material Performance : H2L2-based MOFs demonstrate CO₂/N₂ selectivity ratios exceeding 25:1, highlighting the role of carboxylic acid groups in gas adsorption. Ester derivatives are less explored in this context but offer tunability for hydrophobic frameworks .

- Thermodynamic Stability : Chloro- and CF₃-substituted derivatives exhibit higher thermal stability (>250°C) due to strong electron-withdrawing effects, whereas ester derivatives decompose at lower temperatures (~150–200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.